molecular formula C18H39O5P B1606225 2-Hexadecoxyethyl dihydrogen phosphate CAS No. 50643-20-4

2-Hexadecoxyethyl dihydrogen phosphate

Cat. No.: B1606225
CAS No.: 50643-20-4
M. Wt: 366.5 g/mol
InChI Key: OLORIKAYHUAJHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hexadecoxyethyl dihydrogen phosphate is a nonionic surfactant produced by the ethoxylation of cetyl alcohol. It is commonly used as a solubilizer and emulsifying agent in various industries, including cosmetics, pharmaceuticals, and food. The compound is known for its ability to form stable emulsions and enhance the solubility of hydrophobic substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hexadecoxyethyl dihydrogen phosphate is synthesized through the ethoxylation of cetyl alcohol. The process involves the reaction of cetyl alcohol with ethylene oxide under alkaline conditions. The degree of ethoxylation can be controlled to produce different grades of the compound, with varying numbers of ethylene oxide units .

Industrial Production Methods

In industrial settings, the production of polyethylene glycol hexadecyl ether phosphate involves large-scale ethoxylation reactors. The reaction is typically carried out at elevated temperatures and pressures to ensure complete conversion of the reactants. The product is then purified and formulated into various commercial products .

Chemical Reactions Analysis

Types of Reactions

2-Hexadecoxyethyl dihydrogen phosphate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of polyethylene glycol hexadecyl ether phosphate include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of polyethylene glycol hexadecyl ether phosphate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield a wide range of substituted products .

Scientific Research Applications

2-Hexadecoxyethyl dihydrogen phosphate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of polyethylene glycol hexadecyl ether phosphate involves its ability to interact with both hydrophobic and hydrophilic substances. The compound forms micelles in aqueous solutions, which can encapsulate hydrophobic molecules and enhance their solubility. This property is particularly useful in drug delivery systems, where the compound can improve the bioavailability of poorly soluble drugs .

Comparison with Similar Compounds

2-Hexadecoxyethyl dihydrogen phosphate can be compared with other similar compounds, such as:

The uniqueness of polyethylene glycol hexadecyl ether phosphate lies in its specific ethoxylation degree, which provides optimal solubilizing and emulsifying properties for various applications.

Properties

CAS No.

50643-20-4

Molecular Formula

C18H39O5P

Molecular Weight

366.5 g/mol

IUPAC Name

2-hexadecoxyethyl dihydrogen phosphate

InChI

InChI=1S/C18H39O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-17-18-23-24(19,20)21/h2-18H2,1H3,(H2,19,20,21)

InChI Key

OLORIKAYHUAJHN-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCOCCOP(=O)(O)O

Canonical SMILES

CCCCCCCCCCCCCCCCOCCOP(=O)(O)O

50643-20-4

Pictograms

Corrosive; Irritant

Origin of Product

United States

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